molecular formula C15H14FN3O4S2 B2944296 3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1904186-51-1

3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2944296
CAS No.: 1904186-51-1
M. Wt: 383.41
InChI Key: QTFHQDXWLOCKKU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thieno[2,3-d]pyrimidin-4-one core. Thienopyrimidine scaffolds are widely studied in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism. The compound’s benzenesulfonamide moiety, substituted with electron-withdrawing (fluoro) and electron-donating (methoxy) groups, may enhance solubility and target binding.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S2/c1-23-13-3-2-10(8-12(13)16)25(21,22)18-5-6-19-9-17-14-11(15(19)20)4-7-24-14/h2-4,7-9,18H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFHQDXWLOCKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions:

  • Starting materials: Aniline derivatives, fluorinated and methoxylated aromatic compounds.

  • Sulfonylation: Using sulfonyl chlorides and appropriate bases to form benzenesulfonamide.

  • Thienopyrimidine synthesis: Reacting thieno[2,3-d]pyrimidine precursors under specific conditions.

  • Coupling: Combining the sulfonamide and thienopyrimidine fragments using established coupling reactions.

Industrial production methods: Industrial synthesis often involves optimization for scale, such as continuous flow techniques and improved catalysts for the coupling steps to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Can be oxidized using mild oxidants.

  • Reduction: Reduction using agents like sodium borohydride.

  • Substitution: Undergoes nucleophilic aromatic substitution due to the presence of the fluoro group.

Common reagents and conditions used:

  • Mild oxidants (e.g., m-CPBA)

  • Reducing agents (e.g., NaBH4)

  • Nucleophiles for substitution (e.g., amines)

Major products formed from these reactions:

  • Oxidation: Various oxidized derivatives depending on the functional group targeted.

  • Reduction: Reduced sulfonamide or thienopyrimidine rings.

  • Substitution: Nucleophile-substituted aromatic derivatives.

Scientific Research Applications

Chemistry: As a building block in organic synthesis for new compounds with potential biological activity. Biology: Exploring its effects on various biological pathways, including enzyme inhibition and receptor binding. Medicine: Potential therapeutic agent in treating certain diseases due to its unique structure and reactivity. Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound likely exerts its effects through interaction with specific molecular targets such as enzymes or receptors, causing inhibition or activation of biological pathways. Its structural features allow it to fit into active sites or binding pockets of proteins, modulating their activity.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several classes of sulfonamide and thienopyrimidine derivatives. Key analogs include:

Compound Name / Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 3-Fluoro-4-methoxybenzenesulfonamide; thieno[2,3-d]pyrimidin-4-one ethyl linker C₁₆H₁₅FN₃O₄S₂ 413.43 Not reported Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine; chromen-4-one; methylbenzenesulfonamide C₂₉H₂₂F₂N₆O₃S 589.1 (M+1) 175–178 Kinase inhibition (implied)
2-(4-Oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide Thiophene substituent; acetohydrazide side chain C₁₂H₁₀N₄O₂S₂ 330.37 Not reported Anti-breast cancer activity
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide; dimethylphenyl group C₂₀H₁₈F₂N₂O₄S₂ 476.49 Not reported Unintended synthesis product

Key Observations :

  • Core Heterocycles: The target compound’s thieno[2,3-d]pyrimidin-4-one core distinguishes it from pyrazolo[3,4-d]pyrimidine analogs (e.g., ), which may alter electronic properties and target selectivity.
  • Substituent Effects: The 3-fluoro-4-methoxybenzenesulfonamide group likely improves solubility compared to unsubstituted sulfonamides (e.g., ). Thiophene-containing analogs () exhibit anti-cancer activity, suggesting that the target’s thienopyrimidine core may confer similar properties.
Physicochemical and Pharmacokinetic Properties
  • Polar Groups: The methoxy and sulfonamide groups may improve aqueous solubility compared to nonpolar analogs like the thiophene derivative in .

Biological Activity

The compound 3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H16FN3O3S
  • Molecular Weight: 341.37 g/mol

Antibacterial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antibacterial activity. For instance, compounds containing thieno[2,3-d]pyrimidine moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae .

Compound TypeTarget BacteriaActivity Level
Thieno DerivativesE. coliSignificant
Thieno DerivativesK. pneumoniaeSignificant

Enzyme Inhibition Studies

Inhibition studies reveal that the compound may act on various enzymes implicated in disease processes. For example, derivatives of thieno[2,3-d]pyrimidine have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer’s disease.

Key Findings:

  • Inhibition Potency: The compound demonstrated moderate inhibitory effects on AChE and BChE with IC50 values ranging from 10 µM to 20 µM.
  • Mechanism of Action: Molecular docking studies suggest that the presence of fluorine and methoxy groups enhances binding affinity to enzyme active sites through hydrogen bonding and hydrophobic interactions .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of this compound have also been assessed against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line revealed:

  • IC50 Value: Approximately 15 µM.
  • Mechanism: The compound appears to induce apoptosis through the activation of caspase pathways .

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